

Chemical and physical properties of 6-butyl-7H-purine.

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Compound of Interest		
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6-Butyl-7H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **6-butyl-7H-purine** is not readily available in the public scientific literature. This guide provides a comprehensive overview based on the known properties and synthetic methodologies of structurally related purine analogs. All data presented for analogous compounds should be considered as estimations for **6-butyl-7H-purine** and must be confirmed through empirical investigation.

Introduction

Purine and its derivatives are fundamental heterocyclic compounds in nature, forming the backbone of nucleic acids and playing crucial roles in cellular signaling and energy metabolism. [1] Modifications to the purine scaffold, such as the introduction of alkyl groups at various positions, have led to the development of numerous compounds with a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties.[1][2] This technical guide focuses on the chemical and physical properties of the synthetic purine derivative, **6-butyl-7H-purine**. Due to the absence of specific data for this compound, this document leverages information on analogous 6-substituted and 7-alkylated purines to provide a predictive overview for researchers.



Physicochemical Properties: A Comparative Analysis

While specific quantitative data for **6-butyl-7H-purine** is unavailable, the properties of structurally similar compounds can offer valuable insights. The following tables summarize the known physicochemical properties of selected 6-substituted and 7-alkylated purine analogs.

Table 1: Physicochemical Properties of Selected Purine Analogs

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
7-(tert-Butyl)-6-chloro- 7H-purine	C9H11CIN4	210.67	117-119[3]
7-(tert-Pentyl)-6- chloro-7H-purine	C10H13CIN4	224.70	95-100[4]
9-(tert-Butyl)-6-chloro- 9H-purine	C9H11CIN4	210.67	144-146[4]
6-Chloro-7-methyl-7H-purine	C6H5CIN4	168.58	175-185
6-methyl-8-phenyl-7H- purine	C12H10N4	210.24	Not Available[5]
Purine	C5H4N4	120.11	214-217[6]

Table 2: Spectral Data of a Related Compound: 7-(tert-Pentyl)-6-chloro-7H-purine[4]

Spectral Data Type	Observed Signals
¹H NMR (400 MHz, CDCl₃)	δ 8.84 (s, 1H), 8.42 (s, 1H), 2.30 (q, J = 7.5 Hz, 2H), 1.85 (s, 6H), 0.77 (t, J = 7.5 Hz, 3H)
¹³ C NMR (101 MHz, CDCl ₃)	δ 163.9, 151.7, 147.6, 142.9, 123.2, 62.3, 34.5, 28.7, 8.4



Experimental Protocols: A Proposed Synthetic Route

A plausible synthetic route for **6-butyl-7H-purine** can be extrapolated from established methods for the synthesis of N7-alkylated and C6-substituted purines. A two-step approach is proposed: first, the regioselective N7-alkylation of a suitable purine precursor, followed by a cross-coupling reaction to introduce the butyl group at the C6 position.

Step 1: N7-Alkylation of 6-Chloropurine

This protocol is adapted from the synthesis of 7-(tert-butyl)-6-chloropurine.[4]

Objective: To synthesize 7-alkyl-6-chloro-7H-purine.

Materials:

- 6-Chloropurine
- Anhydrous 1,2-dichloroethane (DCE)
- N,O-Bis(trimethylsilyl)acetamide (BSA)
- Tin(IV) chloride (SnCl₄)
- Alkyl halide (e.g., butyl bromide for a butyl substituent, though the reference uses tert-butyl bromide)
- Argon gas
- Standard glassware for anhydrous reactions

Procedure:

- A suspension of 6-chloropurine in anhydrous DCE is treated with BSA under an argon atmosphere.
- The mixture is heated to achieve a clear solution and then cooled in an ice bath.



- SnCl4 is added to the cooled solution.
- The alkyl halide is then added, and the reaction mixture is stirred at room temperature.
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted.
- The crude product is purified by crystallization.

Step 2: Suzuki-Miyaura Cross-Coupling for C6-Butylation

This generalized protocol is based on established Suzuki-Miyaura cross-coupling reactions of 6-chloropurines.[7][8]

Objective: To substitute the chloro group at the C6 position with a butyl group.

Materials:

- 7-Alkyl-6-chloro-7H-purine (from Step 1)
- · Butylboronic acid or a suitable derivative
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., anhydrous K₂CO₃)
- Anhydrous solvent (e.g., Toluene or DME/water mixture)
- Argon gas
- Standard glassware for anhydrous reactions

Procedure:

• A flask is charged with the 7-alkyl-6-chloro-7H-purine, butylboronic acid, palladium catalyst, and base under an argon atmosphere.



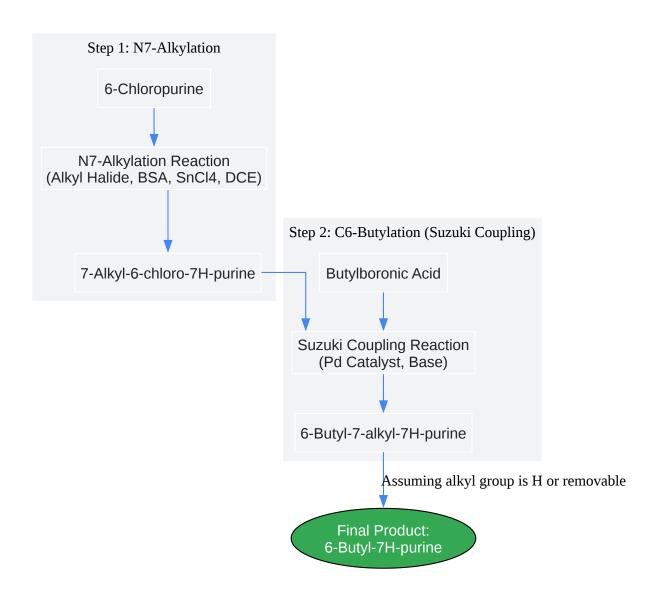




- Anhydrous solvent is added, and the mixture is heated.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled and filtered.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.

Workflow for the Proposed Synthesis of 6-Butyl-7H-purine





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Caption: Proposed two-step synthesis of **6-butyl-7H-purine**.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of **6-butyl-7H-purine** have not been reported, the broader class of 6-substituted purine analogs exhibits a wide range of pharmacological effects,



including:

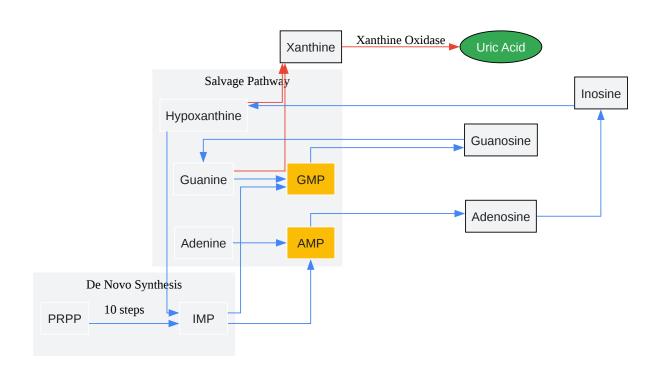
- Antifungal and Antimicrobial Activity: Various 6-substituted purines have demonstrated efficacy against different fungal and bacterial strains.[1][9]
- Antitumor Activity: Many purine analogs are utilized in cancer chemotherapy. Their mechanisms often involve the inhibition of nucleic acid metabolism or key enzymes in cancer cell proliferation.[2][10]
- Enzyme Inhibition: The purine scaffold is a common motif in the design of enzyme inhibitors, targeting kinases and other enzymes involved in cellular signaling.[11]

The biological effects of purine derivatives are often mediated through their interaction with the intricate network of purine metabolism.

Purine Metabolism Signaling Pathway

Purines are synthesized de novo from simple precursors or recycled through salvage pathways. These pathways are tightly regulated to maintain a balanced pool of purine nucleotides for nucleic acid synthesis, energy currency (ATP, GTP), and cellular signaling.[12] [13][14] Purine analogs can interfere with these pathways, leading to cytotoxic or other therapeutic effects.





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Caption: Simplified overview of the purine metabolism pathway.

Conclusion

6-Butyl-7H-purine represents an unexplored member of the vast family of purine derivatives. While direct experimental data is currently lacking, this guide provides a foundational understanding based on the well-documented chemistry and biology of its structural analogs. The proposed synthetic methodologies offer a starting point for its chemical synthesis, which would be the first step toward elucidating its precise physicochemical properties and exploring its potential biological activities. Researchers in drug discovery and medicinal chemistry may find this compound and its derivatives to be of interest for screening in various therapeutic areas, guided by the known activities of other 6-substituted purines. Future empirical studies



are essential to validate the predictive information presented herein and to fully characterize the profile of **6-butyl-7H-purine**.

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